Nalorphine hydrochloride

Description

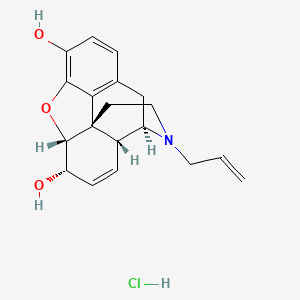

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3.ClH/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20;/h2-6,12-13,15,18,21-22H,1,7-10H2;1H/t12-,13+,15-,18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHATSPWSULUAA-ZQGPYOJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62-67-9 (Parent) | |

| Record name | Nalorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3047847 | |

| Record name | Nalorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-29-4 | |

| Record name | Nalorphine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nalorphine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nalorphine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nalorphine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALORPHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE56Z2TW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and History of Nalorphine Hydrochloride

Abstract

Nalorphine (N-allylnormorphine), introduced in 1954, represents a pivotal milestone in opioid pharmacology.[1] As the second opioid antagonist to be discovered, its unique mixed agonist-antagonist profile challenged existing theories of drug-receptor interaction and paved the way for a more nuanced understanding of the opioid system.[2][3] This technical guide provides a comprehensive overview of the discovery, history, and scientific significance of nalorphine hydrochloride. It delves into the key chemical synthesis pathways, elucidates its complex mechanism of action at mu (µ) and kappa (κ) opioid receptors, and explores its historical clinical applications in treating opioid overdose and dependence.[4][5] Furthermore, this guide details the experimental protocols that were instrumental in characterizing its pharmacological properties and discusses the reasons for its eventual decline in therapeutic use due to the emergence of antagonists with more favorable side-effect profiles.[1][6]

Genesis of an Antagonist: The Historical Context and Discovery

The journey to uncover a morphine antidote began in the early 20th century. In a foundational, yet initially overlooked, discovery in 1915, German pharmacologist Julius Pohl synthesized N-allylnorcodeine, noting its capacity to counteract morphine-induced respiratory depression.[2][7][8] However, the profound implications of this finding remained largely dormant for several decades.

The impetus for modern opioid antagonist research resurfaced in the 1940s. Building on Pohl's pioneering work, Weijlard and Erickson synthesized N-allylnormorphine, now known as nalorphine, in 1942.[2][7] Initial studies quickly revealed nalorphine's remarkable ability to reverse the potent analgesic and respiratory depressant effects of morphine.[2] This breakthrough offered the first broadly effective agent for the management of opioid overdose, marking a significant turning point in clinical toxicology and pharmacology.[2][8] The introduction of nalorphine into clinical research in the early 1950s heralded a new era in the study of opioid mechanisms.[2]

Chemical Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound is fundamentally a modification of the morphine alkaloid structure. The process involves two key transformations: N-demethylation of morphine to yield normorphine, followed by N-alkylation with an allyl group.[2]

Synthetic Pathway from Morphine

The classical and most common route to nalorphine begins with morphine as the precursor.[2]

Step 1: N-Demethylation of Morphine to Normorphine This critical step involves the removal of the methyl group from the tertiary nitrogen of the morphine molecule. The Von Braun degradation, historically using cyanogen bromide, was a common method.[1] More contemporary and safer methods often employ chloroformates, such as ethyl chloroformate.[1]

Step 2: N-Alkylation of Normorphine to Nalorphine The resulting secondary amine, normorphine, serves as the direct precursor for the introduction of the allyl substituent.[2] This is typically achieved by reacting normorphine with an allyl halide, such as allyl bromide, in the presence of a base.

Structure-Activity Relationship (SAR)

The substitution on the nitrogen atom of the morphinan skeleton is a critical determinant of its pharmacological activity.

-

N-Methyl Group: The presence of the N-methyl group in morphine is crucial for its potent agonist activity at the µ-opioid receptor.

-

N-Allyl Group: Replacing the N-methyl group with a larger N-allyl group dramatically alters the compound's properties, conferring antagonist activity at the µ-receptor while retaining agonist activity at the κ-receptor.[9] This structural change is the cornerstone of nalorphine's mixed agonist-antagonist profile.

Unraveling a Complex Mechanism: The Dual Nature of Nalorphine

Nalorphine's pharmacological profile is characterized by its dual action on different opioid receptor subtypes, a discovery that was instrumental in advancing the theory of multiple opioid receptors.[2][3]

Antagonism at the Mu (µ)-Opioid Receptor

At the µ-opioid receptor (MOR), nalorphine acts as a competitive antagonist.[2][4] It binds to the same site as µ-agonists like morphine but fails to activate the receptor.[2] By occupying the receptor, it effectively blocks agonists from binding and eliciting their characteristic effects, such as euphoria and profound respiratory depression.[4] This competitive antagonism formed the basis of its use in reversing opioid overdoses.[4][5]

Agonism at the Kappa (κ)-Opioid Receptor

In contrast to its action at the MOR, nalorphine is a high-efficacy partial agonist at the kappa-opioid receptor (KOR).[1][2][10] Activation of the KOR is associated with analgesia, but also with undesirable psychotomimetic effects such as dysphoria, anxiety, confusion, and hallucinations.[1][4][5] These side effects ultimately limited nalorphine's clinical utility as an analgesic and led to its replacement by newer agents.[1][6]

Signaling Pathways

The binding of nalorphine to opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events.

-

As a KOR Agonist: Nalorphine stimulates the exchange of GDP for GTP on the Gα subunit of the associated Gi/o protein. This leads to the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then modulate downstream effectors. A key effect is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2]

-

As a MOR Antagonist: By blocking agonist binding, nalorphine prevents the activation of the Gi/o protein coupled to the MOR, thereby inhibiting the agonist-induced signaling cascade.

Caption: Nalorphine's dual mechanism of action at opioid receptors.

Experimental Characterization

The mixed agonist-antagonist properties of nalorphine were elucidated through a variety of in vitro and in vivo experimental models.

In Vitro: Receptor Binding and Functional Assays

[35S]GTPγS Binding Assay: This functional assay is crucial for determining a ligand's efficacy at a GPCR. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following receptor activation.

-

Protocol: [35S]GTPγS Binding Assay for KOR Agonism

-

Membrane Preparation: Prepare crude membrane fractions from cells expressing the human κ-opioid receptor (e.g., CHO-KOR cells).

-

Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Incubate the cell membranes with varying concentrations of nalorphine in the presence of [35S]GTPγS.

-

Separation: Separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the specific binding against the logarithm of the nalorphine concentration to determine EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximal effect).

-

Studies using this assay have shown that nalorphine acts as a partial agonist at the KOR. For instance, in guinea pig cerebellum membranes, nalorphine stimulated [³⁵S]GTPγS binding with a maximal effect (Emax) of 56% compared to the full KOR agonist U50,488H, and its EC₅₀ was determined to be 2.1 nM.[2]

Competitive Radioligand Binding Assays: These assays determine the affinity of a compound for a specific receptor.

-

Protocol: Competitive Binding for MOR Affinity

-

Radioligand: Use a radiolabeled MOR-selective ligand (e.g., [³H]DAMGO).

-

Incubation: Incubate receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled nalorphine.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Separation & Quantification: As described in the GTPγS assay.

-

Data Analysis: Determine the IC₅₀ (concentration of nalorphine that inhibits 50% of radioligand binding) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Quantitative Data Summary

| Parameter | Receptor | Value | Species/System | Reference |

| Kᵢ | KOR | 1.6 nM | Not Specified | [1] |

| EC₅₀ (GTPγS) | KOR | 2.1 nM | Guinea Pig Cerebellum | [2] |

| Eₘₐₓ (GTPγS) | KOR | 56% (vs. U50,488H) | Guinea Pig Cerebellum | [2] |

| pA₂ | MOR | Quantifies antagonism | Not Specified | [2] |

Note: The pA₂ value is a measure of the potency of a competitive antagonist.

Clinical Applications and Eventual Decline

Introduced for medical use in 1954, nalorphine had two primary clinical applications.[1]

-

Antidote for Opioid Overdose: Its ability to rapidly reverse life-threatening respiratory depression caused by morphine and other opioids made it an invaluable emergency intervention.[4][5]

-

Diagnostic Test for Opioid Dependence: The "Nalline test" involved administering a small dose of nalorphine to a suspected opioid user. In a dependent individual, nalorphine would precipitate an acute withdrawal syndrome, confirming dependence.[1][10]

Despite its groundbreaking role, the clinical use of nalorphine was short-lived. The potent activation of the κ-opioid receptor led to significant and unpleasant side effects, including dysphoria, anxiety, and hallucinations.[1][5] These psychotomimetic effects made it unsuitable for any application beyond acute, emergency use.

The development of "pure" antagonists with little to no agonist activity, such as naloxone (synthesized in 1960) and naltrexone (synthesized in 1963), marked the end of nalorphine's clinical relevance.[1][6] These newer agents could effectively reverse opioid overdose without producing the undesirable side effects associated with KOR agonism.[6]

Caption: Timeline of Nalorphine's discovery, clinical use, and replacement.

Conclusion: The Legacy of Nalorphine

While no longer in medical use, the importance of nalorphine in the history of pharmacology cannot be overstated. Its complex pharmacological profile was a catalyst for the crucial discovery that opioids do not act on a single, uniform receptor. The puzzle presented by its mixed agonist-antagonist effects directly contributed to the conceptualization and eventual identification of the µ, κ, and δ opioid receptor subtypes.[3] This fundamental shift in understanding has guided all subsequent opioid drug development, from safer analgesics to more effective treatments for opioid use disorder. Nalorphine, therefore, remains a landmark compound, a testament to how anomalous findings can drive profound scientific progress.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Nalorphine Hydrobromide? Retrieved from [Link]

-

Wikipedia. (n.d.). Nalorphine. Retrieved from [Link]

-

Pharmacology of Nalorphine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). Retrieved from [Link]

-

Patsnap Synapse. (2024, June 15). What is Nalorphine Hydrobromide used for? Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nalorphine. PubChem Compound Database. Retrieved from [Link]

- Vadivelu, N., Kai, A. M., Tran, D., Kodumudi, G., Legler, A., & Ayad, E. K. (2016). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Anesthesiology and Pain Medicine, 6(4), e36809.

- Meldrum, M. L. (2021). The Birth of Naloxone: An Intellectual History of an Ambivalent Opioid. Cambridge Quarterly of Healthcare Ethics, 30(4), 549-561.

- Cowan, A. (1976). History and development of mixed opioid agonists, partial agonists and antagonists. British Journal of Clinical Pharmacology, 3(Suppl 3), 279S-282S.

- Blumberg, H., & Dayton, H. B. (1973). Historical perspective on the chemistry and development of naltrexone. NIDA Research Monograph, (9), 1-5.

- Chavkin, C. (2011). The opioid receptor: emergence through millennia of pharmaceutical sciences. Molecular Interventions, 11(1), 40-46.

-

Gpatindia. (2020, June 18). NALORPHINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

Sources

- 1. Nalorphine - Wikipedia [en.wikipedia.org]

- 2. This compound | 57-29-4 | Benchchem [benchchem.com]

- 3. History and development of mixed opioid agonists, partial agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nalorphine Hydrobromide? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Historical perspective on the chemistry and development of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Birth of Naloxone: An Intellectual History of an Ambivalent Opioid | Cambridge Quarterly of Healthcare Ethics | Cambridge Core [cambridge.org]

- 9. NALORPHINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dichotomous Pharmacology of Nalorphine Hydrochloride: A Technical Guide to its Mechanism of Action

Abstract

Nalorphine hydrochloride, a semi-synthetic opioid derivative, holds a significant place in the history of pharmacology as one of the first opioid antagonists discovered. Its complex mechanism of action, characterized by a mixed agonist-antagonist profile at opioid receptors, has been a subject of extensive research. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the pharmacological effects of nalorphine. We will dissect its interactions with mu (μ) and kappa (κ) opioid receptors, the consequential intracellular signaling cascades, and the translation of these molecular events into its distinct physiological and psychotomimetic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of nalorphine's intricate pharmacology.

Introduction: A Historical and Chemical Perspective

Nalorphine, chemically known as N-allylnormorphine, was synthesized in the 1940s and introduced clinically in 1954.[1] It emerged from the quest for analgesics with a reduced side-effect profile compared to morphine.[2][3] Chemically, it is an N-substituted derivative of normorphine, with an allyl group replacing the methyl group on the nitrogen atom.[3] This seemingly minor structural modification dramatically alters its pharmacological properties, transforming it from a potent μ-opioid receptor agonist (morphine) into a compound with a dual personality: a μ-receptor antagonist and a κ-receptor agonist.[4][5][6]

Historically, nalorphine was utilized as an antidote for opioid overdose, capable of reversing the life-threatening respiratory depression induced by morphine and other narcotics.[2][7] It was also employed in a "challenge test" to diagnose opioid dependence.[5] However, its clinical utility was severely limited by its own set of adverse effects, including dysphoria, anxiety, confusion, and hallucinations, which are now understood to be mediated by its agonist activity at the κ-opioid receptor.[1][5] Consequently, nalorphine has been largely superseded by purer antagonists like naloxone and naltrexone, which lack intrinsic agonist activity.[8][9]

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₂₂ClNO₃ |

| Molecular Weight | 347.8 g/mol |

| CAS Number | 57-29-4 |

| Appearance | White solid |

| Melting Point | 260-263 °C |

| Water Solubility | Slightly soluble |

The Core Mechanism: A Tale of Two Receptors

The defining characteristic of nalorphine's mechanism of action is its differential activity at two major classes of opioid receptors: the μ-opioid receptor (MOR) and the κ-opioid receptor (KOR).[6][7] This dual interaction is the foundation of its complex pharmacological profile.

Antagonism at the Mu-Opioid Receptor (MOR)

At the MOR, nalorphine functions as a competitive antagonist.[6][11] This means it binds to the same site on the receptor as endogenous opioids (like endorphins) and exogenous opioid agonists (like morphine) but fails to activate the receptor.[11] By occupying the binding site, nalorphine prevents agonists from binding and eliciting their characteristic effects, such as analgesia, euphoria, and respiratory depression.[7][11] The N-allyl group is thought to be crucial for this antagonistic activity, as it interacts with the receptor in a way that prevents the conformational change necessary for signal transduction.[11]

This competitive antagonism is the basis for nalorphine's historical use in reversing opioid overdose.[7][11] It effectively displaces potent MOR agonists from the receptor, thereby mitigating their life-threatening effects.

Agonism at the Kappa-Opioid Receptor (KOR)

In stark contrast to its action at the MOR, nalorphine acts as a high-efficacy agonist at the KOR.[4][6][11] This means it binds to and activates the KOR, initiating a downstream signaling cascade.[11] KOR activation is associated with a different spectrum of physiological and psychological effects compared to MOR activation. While it can produce analgesia, particularly at the spinal level, it is also responsible for the undesirable dysphoric and psychotomimetic effects that limited nalorphine's clinical use.[1][5][7] These effects can include feelings of unease, anxiety, and hallucinations.[5]

Receptor Binding Affinity

The interaction of nalorphine with opioid receptors can be quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported binding affinities of nalorphine for the three main opioid receptor subtypes. It is important to note that Ki values can vary between studies due to different experimental conditions.

Opioid Receptor Binding Affinity (Ki, nM) of Nalorphine

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Mu (μ) | 0.5 - 1.168 | [12][13] |

| Kappa (κ) | 1.6 - 29 | [1][13] |

| Delta (δ) | 57.6 - 60 | [12][13] |

As the data indicates, nalorphine exhibits the highest affinity for the MOR, followed by the KOR, and has a significantly lower affinity for the delta-opioid receptor (DOR).[12][13] This binding profile underscores its primary mechanism of action involving MOR antagonism and KOR agonism.

Intracellular Signaling Pathways

The binding of nalorphine to opioid receptors initiates distinct intracellular signaling events, consistent with its agonist-antagonist profile. Opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to inhibitory G proteins (Gi/o).[7][14]

Signaling Cascades at the Kappa-Opioid Receptor

As a KOR agonist, nalorphine triggers the canonical G protein-dependent signaling pathway.[5][11] This process involves the following key steps:

-

G Protein Activation: Upon nalorphine binding, the KOR undergoes a conformational change, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein.[6][11]

-

Dissociation of G Protein Subunits: The Gαi/o-GTP and Gβγ subunits dissociate from each other and the receptor.[14]

-

Downstream Effector Modulation:

-

Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][6]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization, and inhibiting N-type voltage-gated calcium channels, which reduces neurotransmitter release.[1]

-

-

β-Arrestin Recruitment: Activated KORs can also be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins.[5][6] While G protein signaling is primarily associated with the therapeutic effects of KOR agonists (e.g., analgesia), β-arrestin-2-dependent signaling is increasingly linked to the adverse effects, such as dysphoria and aversion.[5][7]

Caption: Nalorphine's competitive antagonism at the MOR.

Physiological Consequences of the Dual Mechanism

The mixed agonist-antagonist profile of nalorphine results in a unique and complex set of physiological effects.

-

Reversal of Opioid Overdose: The primary clinical application of nalorphine was the reversal of respiratory depression caused by MOR agonists. [7]By competitively blocking MORs, it displaces the agonist and restores normal respiratory function.

-

Analgesia: Nalorphine can produce analgesia, primarily through its agonist activity at KORs. [15]However, this analgesia is often accompanied by the undesirable psychotomimetic effects.

-

Ceiling Effect on Respiratory Depression: Unlike pure MOR agonists, which can cause dose-dependent and potentially fatal respiratory depression, nalorphine exhibits a "ceiling effect." [10][16]This means that beyond a certain dose, further increases in the dose do not produce greater respiratory depression. This is a characteristic feature of many mixed agonist-antagonist opioids and is attributed to the interplay between MOR antagonism and KOR agonism.

-

Psychotomimetic and Dysphoric Effects: The agonist activity of nalorphine at KORs is responsible for its significant side effects, including dysphoria, hallucinations, and confusion. [1][5][17]These effects are a major reason for its clinical obsolescence.

-

Precipitation of Withdrawal: In individuals physically dependent on MOR agonists, the administration of nalorphine can precipitate an acute withdrawal syndrome. [4]This is due to its potent antagonist activity at the MOR, which abruptly displaces the agonist and unmasks the state of physical dependence.

Experimental Protocols for Characterizing Nalorphine's Mechanism of Action

The elucidation of nalorphine's mechanism of action relies on a suite of in vitro and cellular assays. The following are representative protocols for key experiments.

Radioligand Binding Assay for Determining Receptor Affinity (Ki)

This assay measures the ability of nalorphine to compete with a radiolabeled ligand for binding to opioid receptors.

Objective: To determine the binding affinity (Ki) of nalorphine for μ, κ, and δ opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).

-

This compound.

-

Non-specific binding control (e.g., a high concentration of a non-radiolabeled universal opioid ligand like naloxone).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a series of tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of nalorphine.

-

Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled antagonist).

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each nalorphine concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the nalorphine concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of nalorphine that inhibits 50% of the specific binding of the radioligand) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay for Measuring G Protein Activation

This functional assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins, which is an early step in GPCR activation.

Objective: To determine the agonist activity (EC₅₀ and Emax) of nalorphine at the κ-opioid receptor.

Materials:

-

Cell membranes expressing the κ-opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (unlabeled GTPγS).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, combine the cell membranes, a fixed concentration of GDP, and varying concentrations of nalorphine.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Include control tubes for basal binding (no agonist) and non-specific binding (with excess unlabeled GTPγS).

-

Incubate the tubes at 30°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the nalorphine concentration.

-

Determine the EC₅₀ (the concentration of nalorphine that produces 50% of the maximal response) and the Emax (the maximum response) from the dose-response curve.

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the activated opioid receptor. Various technologies can be used, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).

Objective: To assess the ability of nalorphine to induce β-arrestin recruitment to the κ-opioid receptor.

Materials:

-

Cells co-expressing the κ-opioid receptor fused to a donor molecule (e.g., Renilla luciferase) and β-arrestin fused to an acceptor molecule (e.g., Green Fluorescent Protein).

-

This compound.

-

Cell culture medium.

-

Substrate for the donor molecule (e.g., coelenterazine).

-

A plate reader capable of detecting both donor and acceptor signals.

Procedure:

-

Plate the engineered cells in a microplate.

-

Treat the cells with varying concentrations of nalorphine.

-

Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate for the donor molecule.

-

Measure the light emission from both the donor and acceptor molecules using the plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates β-arrestin recruitment.

-

Plot the BRET ratio against the logarithm of the nalorphine concentration to generate a dose-response curve and determine the EC₅₀ and Emax.

Conclusion

This compound serves as a classic example of a mixed opioid agonist-antagonist. Its mechanism of action is a direct consequence of its dichotomous interaction with the opioid receptor system: competitive antagonism at the μ-opioid receptor and potent agonism at the κ-opioid receptor. This dual pharmacology explains both its therapeutic potential in reversing opioid overdose and its limiting side-effect profile of dysphoria and psychotomimetic effects. While its clinical use has been largely discontinued, the study of nalorphine has been instrumental in advancing our understanding of opioid receptor pharmacology, the structure-activity relationships of opioid ligands, and the distinct physiological roles of the μ and κ opioid receptor systems. For drug development professionals, the story of nalorphine remains a salient lesson in the complexities of receptor-ligand interactions and the challenge of designing functionally selective therapeutics.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5284595, Nalorphine. Retrieved from [Link]

-

Pharmacology of Nalorphine; Mechanism of action, Pharmacokinetics, Uses, Effects. (2023, February 8). Medical Study Notes. Retrieved from [Link]

-

This compound MOA. CUTM Courseware. Retrieved from [Link]

-

What is the mechanism of Nalorphine Hydrobromide? (2023, July 17). Patsnap Synapse. Retrieved from [Link]

-

Nalorphine. In: Wikipedia. Retrieved from [Link]

- Hassan, H. E., & Vadivelu, N. (2018). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. Current pain and headache reports, 22(10), 65.

-

What is Nalorphine Hydrobromide used for? (2023, June 15). Patsnap Synapse. Retrieved from [Link]

-

Nalorphine. Taylor & Francis Online. Retrieved from [Link]

- Romagnoli, A., & Keats, A. S. (1980). Ceiling effect for respiratory depression by nalbuphine. Clinical pharmacology and therapeutics, 27(4), 478–485.

- Keats, A. S., & Telford, J. (1966). Studies of analgesic drugs. X. Respiratory effects of narcotic antagonists. The Journal of pharmacology and experimental therapeutics, 151(1), 126–132.

- Chavkin, C., & Goldstein, A. (1981). Specific receptor for the opioid peptide dynorphin: structure-activity relationships.

-

List of hallucinogens. In: Wikipedia. Retrieved from [Link]

- Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., Shackett, R. M., & Rudo, F. G. (1994). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs.

- Blumberg, H., & Dayton, H. B. (1973). Naloxone, naltrexone, and related noroxymorphones. Advances in biochemical psychopharmacology, 8, 33–43.

- Chavkin, C. (2011). The therapeutic potential of kappa-opioids for treating pain and addiction. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 36(1), 369–370.

- Manallack, D. T., & Beart, P. M. (1987). Receptors for the opioid antagonist naloxone. Journal of neurochemistry, 48(3), 903–909.

Sources

- 1. Video: Opioid Receptors: Overview [jove.com]

- 2. echemi.com [echemi.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound | C19H22ClNO3 | CID 5484366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 7. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. 57-29-4 CAS MSDS ( this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potential for Kappa Opioid Receptor Agonists to Engineer Non-Addictive Analgesics: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nalorphine [drugcentral.org]

- 17. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mu- and Kappa-Opioid Receptor Effects of Nalorphine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Nalorphine, historically known as N-allylnormorphine, occupies a unique and pivotal position in the history of opioid pharmacology. Introduced in 1954, it was one of the first mixed opioid agonist-antagonists to be clinically utilized, primarily as an antidote for opioid overdose.[1] Its complex pharmacological profile, characterized by simultaneous antagonism at the mu-opioid receptor (MOR) and potent agonism at the kappa-opioid receptor (KOR), provides a compelling case study in receptor theory, G-protein signaling, and the structure-activity relationships that govern opioid function.[1] However, the very KOR agonism that contributes to its analgesic properties also induces significant psychotomimetic side effects, including dysphoria and hallucinations, which have rendered it clinically obsolete.[1]

This technical guide provides a detailed examination of the molecular mechanisms underpinning nalorphine hydrochloride's dual activity. We will dissect its interactions with MOR and KOR, detail the subsequent intracellular signaling cascades, provide validated in vitro protocols for characterizing such compounds, and synthesize the available pharmacodynamic data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this archetypal mixed-action opioid ligand.

Introduction to this compound

Historical Context and Clinical Evolution

Nalorphine was a landmark discovery, representing a critical step forward from pure opioid agonists like morphine. Its development was driven by the need to counteract the life-threatening respiratory depression caused by morphine overdose.[1] For a time, it was the standard of care for this purpose and was also employed in a "challenge test" to diagnose opioid dependence.[1] The administration of nalorphine to a dependent individual would precipitate a withdrawal syndrome, confirming their physiological dependence.

However, the clinical utility of nalorphine was short-lived. Patients receiving nalorphine often experienced severe dysphoria, confusion, and hallucinations.[1] These adverse effects, now understood to be mediated by its strong agonism at the KOR, were unacceptable. The development of "pure" antagonists with high MOR affinity and no intrinsic activity, such as naloxone in the 1960s, provided a safer and more effective alternative for overdose reversal, ultimately displacing nalorphine from clinical practice.[2]

Chemical and Physical Properties

Nalorphine is a semi-synthetic derivative of morphine, distinguished by the substitution of the N-methyl group with an N-allyl group. This seemingly minor structural change is responsible for its dramatic shift in pharmacology from a primarily MOR agonist (morphine) to a MOR antagonist/KOR agonist.

| Property | Value | Source |

| IUPAC Name | (4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride | PubChem CID: 5484366 |

| Molecular Formula | C₁₉H₂₂ClNO₃ | PubChem CID: 5484366 |

| Molecular Weight | 347.8 g/mol | PubChem CID: 5484366 |

| Parent Compound | Nalorphine (C₁₉H₂₁NO₃, M.W. 311.4 g/mol ) | [1] |

The Dual Pharmacology of Nalorphine at Opioid Receptors

The defining characteristic of nalorphine is its mixed-action profile, a direct consequence of its differential activity at MOR and KOR subtypes.

Overview of Mu (μ) and Kappa (κ) Opioid Receptors

The mu and kappa receptors are members of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs).[3] They are primarily coupled to inhibitory G-proteins of the Gαi/o family.[3]

-

Mu-Opioid Receptor (MOR): MOR is the primary target for most classical opioid analgesics, including morphine and fentanyl. Its activation is associated with potent analgesia, euphoria, sedation, and severe side effects like respiratory depression and constipation.[2][3]

-

Kappa-Opioid Receptor (KOR): Activation of KOR also produces analgesia, primarily at the spinal level. However, its central effects are markedly different from MOR, often leading to dysphoria, dissociation, and hallucinations.[2]

Antagonism at the Mu-Opioid Receptor (MOR)

At the MOR, nalorphine acts as a competitive antagonist. It binds to the receptor with high affinity but fails to induce the conformational change necessary for productive G-protein coupling and downstream signaling. By occupying the receptor's binding pocket, it physically blocks agonists like morphine from binding and activating the receptor. This mechanism is the basis for its ability to reverse morphine-induced respiratory depression and analgesia.[1]

Agonism at the Kappa-Opioid Receptor (KOR)

In stark contrast to its action at MOR, nalorphine is a high-efficacy agonist at the KOR.[1] Upon binding to the KOR, it effectively stabilizes the active receptor conformation, promoting G-protein activation and initiating a full cascade of intracellular signaling events. This agonism is responsible for both the analgesic effects of nalorphine and its characteristic adverse psychotomimetic effects.[1][4]

Molecular Mechanisms and Signaling Cascades

The divergent functional outcomes of nalorphine binding are rooted in the distinct signaling pathways it modulates at each receptor.

MOR Antagonism: G-Protein Uncoupling

When nalorphine binds to the MOR, it occupies the orthosteric binding site. However, its N-allyl substituent prevents the receptor from adopting the fully active conformation required to catalyze the exchange of GDP for GTP on the associated Gαi subunit. The G-protein remains in its inactive, GDP-bound heterotrimeric state, and the downstream signaling cascade is not initiated. This effectively uncouples the receptor from its signaling machinery, antagonizing the effects of any co-administered MOR agonists.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of nalorphine for MOR and KOR. This assay quantifies how tightly the compound binds to the receptor. *[5] Principle: The assay measures the ability of unlabeled nalorphine to compete with and displace a high-affinity radiolabeled ligand from the receptor. The concentration of nalorphine that displaces 50% of the radioligand (IC50) is used to calculate the Ki, an intrinsic measure of affinity. *[5] Methodology:

-

Preparation: Prepare cell membranes from stable cell lines expressing either human MOR or KOR.

-

Radioligand Selection: Choose a high-affinity, receptor-selective radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR).

-

Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of radioligand (near its Kd), and serial dilutions of this compound in assay buffer. Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

-

Incubation: Incubate the plate at a set temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Unbound radioligand passes through, while receptor-bound radioligand is retained on the filter.

-

Quantification: Wash the filters with ice-cold buffer, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of nalorphine to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Functional Assay

-

Objective: To measure the functional activity of nalorphine by quantifying G-protein activation. This assay determines if the compound is an agonist (stimulates binding), antagonist (blocks agonist stimulation), or inverse agonist (reduces basal binding). *[5] Principle: In the presence of an agonist, the GPCR activates its G-protein, which then binds GTP. This assay uses [³⁵S]GTPγS, a non-hydrolyzable GTP analog, to trap G-proteins in their active, radiolabeled state. The amount of incorporated radioactivity is directly proportional to the level of G-protein activation. *[5] Methodology:

-

Preparation: Use the same MOR and KOR expressing cell membranes as in the binding assay.

-

Agonist Mode (for KOR):

-

Incubate membranes with assay buffer containing GDP and serial dilutions of nalorphine.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Antagonist Mode (for MOR):

-

Pre-incubate membranes with serial dilutions of nalorphine.

-

Add a fixed concentration (e.g., EC80) of a standard MOR agonist (e.g., DAMGO) to stimulate the receptor.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

-

Incubation: Incubate at 30°C for 60 minutes.

-

Harvesting & Quantification: Terminate the reaction and quantify incorporated [³⁵S]GTPγS using the same filtration and scintillation counting method as the binding assay.

-

Data Analysis:

-

Agonist: Plot stimulation over basal against log[nalorphine] to determine EC50 (potency) and Emax (efficacy relative to a standard full agonist).

-

Antagonist: Plot % inhibition of agonist response against log[nalorphine] to determine IC50. This can be used to calculate the functional antagonist constant (Kb or pA2).

-

-

Protocol 3: cAMP Inhibition Assay

-

Objective: To confirm the functional consequences of Gαi/o protein activation by measuring the modulation of the downstream second messenger, cAMP. *[6][7] Principle: Since MOR and KOR are Gαi-coupled, their activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. To measure this decrease accurately, cAMP levels are first artificially elevated using an adenylyl cyclase activator like forskolin. An agonist will cause a measurable drop in this stimulated cAMP level, while an antagonist will block an agonist's ability to do so. *[5] Methodology:

-

Cell Culture: Use whole cells stably expressing MOR or KOR.

-

Antagonist Mode (for MOR):

-

Pre-treat cells with serial dilutions of nalorphine.

-

Stimulate the cells with a cocktail of forskolin and a fixed concentration of a MOR agonist (e.g., DAMGO).

-

-

Agonist Mode (for KOR):

-

Treat cells with a cocktail containing forskolin and serial dilutions of nalorphine.

-

-

Incubation: Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or BRET-based biosensors). [8][9] 6. Data Analysis: Calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values from the concentration-response curves.

-

Pharmacodynamic Profile: Data Synthesis and Interpretation

Synthesizing data from multiple assays provides a holistic view of nalorphine's receptor interaction profile. While comprehensive, side-by-side binding and functional data for nalorphine is sparse in modern literature, we can assemble a profile from historical data and by comparison with structurally related compounds.

Receptor Binding Affinity Profile

[10]| Compound | Receptor | Binding Affinity (Ki) | Source | | :--- | :--- | :--- | :--- | | Nalbuphine | Mu (μ) | 0.5 nM | |[10] | (for comparison) | Kappa (κ) | 29 nM | |[10] | | Delta (δ) | 60 nM | |[10]

This ~60-fold selectivity for MOR over KOR in terms of binding affinity is a crucial finding. It demonstrates that high-affinity binding does not necessarily equate to agonism. Nalorphine likely shares this characteristic of binding more tightly to the receptor it antagonizes (MOR) than the one it activates (KOR).

Functional Activity Profile

Functional assays provide the critical link between binding and physiological response.

-

Mu-Receptor Antagonism: The antagonist potency of nalorphine at the MOR has been quantified. In studies using the guinea pig ileum, a classical smooth muscle preparation rich in MORs, nalorphine competitively antagonized the effects of the selective MOR agonist DAMGO. The calculated pA2 value, a measure of antagonist potency derived from Schild analysis, provides a robust metric of its functional antagonism. A[11] higher pA2 value indicates a more potent antagonist.

-

Kappa-Receptor Agonism: Nalorphine is described as a high-efficacy agonist at KORs. T[1]his is supported by in vivo studies where higher doses of nalorphine produce robust analgesia, an effect that is not blocked by MOR-selective antagonists but is sensitive to general opioid antagonists like naloxone. T[4]his analgesic effect is believed to be mediated by supraspinal KORs. W[4]hile specific EC50 and Emax values from in vitro functional assays like GTPγS are not available in the search results, the in vivo data strongly supports its classification as a potent KOR agonist.

| Parameter | Receptor | Value | Assay / Context | Source |

| Antagonist Potency (pA2) | Mu (μ) | 7.50 | Guinea Pig Ileum (vs. DAMGO) | |

| Agonist Efficacy | Kappa (κ) | High | In vivo analgesia (mice) |

In Vivo Consequences

The in vitro profile of nalorphine translates directly to its complex in vivo effects:

-

Analgesia: At sufficient doses, KOR agonism produces analgesia. *[4] Reversal of Opioid Overdose: MOR antagonism effectively reverses the respiratory depression caused by agonists like morphine.

-

Psychotomimetic Effects: Strong KOR agonism leads to the dose-limiting side effects of dysphoria, anxiety, and hallucinations.

[1]---

Conclusion and Future Directions

This compound remains a cornerstone compound in the study of opioid pharmacology. It serves as a classic exemplar of a mixed agonist-antagonist, demonstrating that subtle changes to a lead molecule (the N-allyl substitution on morphine) can fundamentally invert its function at one receptor subtype while preserving or enhancing it at another. The methodologies outlined in this guide—combining binding assays with multiple, orthogonal functional readouts—represent the gold standard for characterizing such complex ligands.

For drug development professionals, the story of nalorphine is a cautionary tale: targeting KOR for analgesia is a viable strategy, but one that is fraught with the challenge of separating therapeutic effects from centrally-mediated adverse events. Future research in this area will likely focus on developing biased KOR agonists that preferentially signal through G-protein pathways over β-arrestin pathways, or peripherally-restricted KOR agonists, in an effort to harness the analgesic potential of this receptor without the debilitating side effects that led to the clinical demise of nalorphine.

[12]---

References

-

Pan, Z. Z., & Pasternak, G. W. (1995). Pharmacological characterization of nalorphine, a kappa 3 analgesic. Journal of Pharmacology and Experimental Therapeutics, 274(1), 474–481. [Link]

-

Gérard, C., et al. (1997). Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic. Journal of Pharmacology and Experimental Therapeutics, 280(1), 314–322. [Link]

-

Cao, Y., et al. (2020). Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue. ACS Chemical Neuroscience, 11(13), 2029–2040. [Link]

-

France, C. P., & Woods, J. H. (1989). In vivo apparent pA2 analysis for naltrexone antagonism of discriminative stimulus and analgesic effects of opiate agonists in rats. Journal of Pharmacology and Experimental Therapeutics, 250(3), 937–943. [Link]

-

Sadee, W., et al. (2007). Mu-opioid receptor up-regulation and functional supersensitivity are independent of antagonist efficacy. Journal of Pharmacology and Experimental Therapeutics, 323(2), 651–658. [Link]

-

Cao, Y., et al. (2020). Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue. ResearchGate. [Link]

-

Manchikanti, L., & Benyamin, R. M. (2008). Opioid antagonists, partial agonists, and agonists/antagonists: the role of office-based detoxification. Pain Physician, 11(2 Suppl), S121–S136. [Link]

-

Raynor, K., et al. (1993). The mu-opioid activity of kappa-opioid receptor agonist compounds in the guinea pig ileum. Journal of Pharmacology and Experimental Therapeutics, 264(1), 168–173. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 448–454. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Clinical Pharmacology & Therapeutics. [Link]

-

Otte, S., et al. (2022). Investigation of the μ‐ and κ‐opioid receptor activation by eight new synthetic opioids using the [35S]‐GTPγS assay. Drug Testing and Analysis, 14(7), 1184-1196. [Link]

-

Virginia Commonwealth University. (n.d.). Novel, Selective and Potent Mu Opioid Receptor Antagonists for the Treatment of CNS Disorders. TechTransfer and Ventures. Retrieved December 31, 2025, from [Link]

-

Mollica, A., et al. (2020). Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects. Molecules, 25(23), 5639. [Link]

-

Schiller, E. Y., & Goyal, A. (2023). Opioid Antagonists. In StatPearls. StatPearls Publishing. [Link]

-

Zhao, Z., et al. (2013). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. Assay and Drug Development Technologies, 11(4), 230–237. [Link]

-

National Center for Biotechnology Information. (n.d.). Nalorphine. PubChem Compound Database. Retrieved December 31, 2025, from [Link]

-

Audet, N., et al. (2012). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation. Molecular Pharmacology, 82(3), 525–534. [Link]

-

Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. ResearchGate. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). naltrexone | Ligand Activity Charts. Retrieved December 31, 2025, from [Link]

-

McMahon, L. R., & France, C. P. (2007). Time-dependent decreases in apparent pA2 values for naltrexone studied in combination with morphine in rhesus monkeys. Psychopharmacology, 193(3), 315–321. [Link]

-

Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]

-

Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Purinergic Signalling, 7(4), 463–468. [Link]

-

Wikipedia. (n.d.). Mu-opioid receptor. Retrieved December 31, 2025, from [Link]

-

Kar, S., et al. (2022). Design and development of novel, short, stable dynorphin-based opioid agonists for safer analgesic therapy. ResearchGate. [Link]

Sources

- 1. Nalorphine | C19H21NO3 | CID 5284595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of nalorphine, a kappa 3 analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mu-opioid activity of kappa-opioid receptor agonist compounds in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to the Pharmacological Profile of N-allylnormorphine (Nalorphine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-allylnormorphine, commonly known as nalorphine, holds a significant place in the history of pharmacology as one of the first opioid receptor antagonists discovered. Its unique and complex pharmacological profile as a mixed agonist-antagonist has been instrumental in advancing the understanding of opioid receptor subtypes and their divergent physiological roles. This technical guide provides a comprehensive examination of nalorphine's pharmacological properties, including its mechanism of action, receptor binding kinetics, functional activity, and downstream signaling effects. We delve into detailed experimental protocols for its characterization, summarize its pharmacokinetic and pharmacodynamic properties, and discuss its historical therapeutic applications and the adverse effects that led to its clinical decline. This document serves as an in-depth resource for professionals in pharmacology and drug development, offering foundational knowledge and practical insights into the nuanced actions of mixed-profile opioid ligands.

Introduction: A Pioneering Mixed Agonist-Antagonist

Introduced in 1954, N-allylnormorphine (nalorphine) was a landmark compound that revealed the complexity of opioid receptor pharmacology.[1] Synthesized in 1942, it was initially investigated for its ability to counteract the adverse effects of morphine.[2] This led to the discovery of its dual nature: it could reverse the effects of opioid agonists like morphine while also producing its own distinct analgesic effects.[2][3] This paradoxical action defined a new class of opioids known as mixed agonist-antagonists.

Nalorphine's primary historical uses were as an antidote for opioid overdose and in a diagnostic "challenge test" to determine opioid dependence.[1][4] However, its clinical utility was ultimately limited by a significant side effect profile, including severe psychotomimetic effects like dysphoria, confusion, and hallucinations.[1][5] These adverse effects are now understood to be mediated by its agonist activity at the kappa-opioid receptor (KOR).[4][6] Despite being largely replaced by more selective antagonists like naloxone, the study of nalorphine was crucial. It provided early evidence for the existence of multiple opioid receptor subtypes (μ, κ, δ), each associated with different physiological and psychological effects, a foundational concept in modern opioid research.[7][8]

Mechanism of Action: A Tale of Two Receptors

Nalorphine's pharmacological effects are primarily dictated by its interactions with two principal types of opioid receptors: the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR).[4][5] It functions as a competitive antagonist at MOR and a high-efficacy partial agonist at KOR.[5][9]

-

Mu-Opioid Receptor (MOR) Antagonism: At the MOR, nalorphine binds to the receptor but does not activate it.[9] By occupying the binding site, it competitively blocks MOR agonists, such as morphine or heroin, from binding and eliciting their characteristic effects, including euphoria, profound analgesia, and respiratory depression.[4][9] This antagonistic action formed the basis of its use in reversing opioid overdoses.[10]

-

Kappa-Opioid Receptor (KOR) Agonism: In contrast, at the KOR, nalorphine binds to and activates the receptor, behaving as a partial or near-full agonist.[1][6] Activation of KOR is associated with analgesia, sedation, and diuresis, but also with the undesirable dysphoric and psychotomimetic effects that limited nalorphine's therapeutic use.[6][9]

This dual-receptor activity profile—blocking mu receptors while activating kappa receptors—underpins its classification as a mixed agonist-antagonist and explains its complex and often contradictory physiological effects.[6]

Receptor Binding Profile

The affinity of a ligand for its receptor, quantified by the inhibition constant (Ki), is a critical determinant of its pharmacological activity. Nalorphine exhibits nanomolar affinity for both mu and kappa opioid receptors.

| Receptor Subtype | Ligand | Kᵢ (nM) | Source |

| Kappa (KOR) | N-allylnormorphine (Nalorphine) | 1.6 | [1] |

| Mu (MOR) | Nalbuphine (for comparison) | 0.5 - 0.89 | [11][12] |

| Kappa (KOR) | Nalbuphine (for comparison) | 2.2 - 29 | [11][12] |

| Delta (DOR) | Nalbuphine (for comparison) | 60 - 240 | [11][12] |

| Note: Directly comparable Ki values for nalorphine at all three receptors from a single modern study are not readily available in the provided search results. Data for the structurally similar nalbuphine is included to provide context on typical affinities for this class of compound. |

Downstream Signaling Pathways

Opioid receptors are G-protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.[13] The primary effectors are inhibitory G-proteins (Gαi/o).

Activation of KOR by nalorphine leads to:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunits can directly interact with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels (VGCCs).

-

Cellular Effect: The combined effect of potassium efflux and reduced calcium influx hyperpolarizes the neuron, reducing its excitability and inhibiting neurotransmitter release.

At the MOR, nalorphine's binding does not trigger this cascade, and its presence prevents MOR agonists from initiating it.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of nalorphine is characterized by rapid action and elimination.

-

Absorption: Nalorphine is well-absorbed following intravenous or intramuscular administration, with an onset of action within minutes.[4]

-

Distribution: It is widely distributed throughout the body.[4] Compared to naloxone, it has lower plasma-protein binding.[5]

-

Metabolism: The liver is the primary site of metabolism for nalorphine.[4][5]

-

Excretion: The metabolites and a small fraction of the unchanged drug (2-6%) are excreted in the urine.[5] Hepatic excretion also plays a significant role.[5]

-

Half-Life: The elimination half-life is relatively short, estimated to be between 30 and 81 minutes.[4]

| Parameter | Value | Source |

| Administration Routes | Intravenous, Intramuscular | [4] |

| Onset of Action | Within minutes | [4] |

| Duration of Action | 1 to 2 hours | [4] |

| Elimination Half-Life | 30 - 81 minutes | [4] |

| Primary Metabolism | Hepatic (Liver) | [4][5] |

| Primary Excretion | Renal (Urine) | [4][5] |

Pharmacodynamics and Physiological Effects

The mixed agonist-antagonist profile of nalorphine results in a complex array of physiological effects.

-

Central Nervous System (CNS):

-

Analgesia: Nalorphine can produce analgesia through its KOR agonist activity, although this is often accompanied by undesirable side effects.[2]

-

Respiratory Depression Reversal: Its primary therapeutic action was the reversal of respiratory depression caused by MOR agonists.[2]

-

Psychotomimetic and Dysphoric Effects: The most significant limiting factor for its use is the potent KOR-mediated induction of dysphoria, anxiety, confusion, and hallucinations.[1][4] These effects are not readily reversed by naloxone.[5]

-

-

Precipitated Withdrawal: In individuals physically dependent on MOR agonists (like morphine or heroin), administration of nalorphine will competitively displace the agonist from the mu-receptors. This abrupt antagonism precipitates a severe and acute withdrawal syndrome.[5][14]

Experimental Characterization: Protocols & Methodologies

The pharmacological profile of a compound like nalorphine is elucidated through a series of standardized in vitro and in vivo assays. These protocols are designed to quantify receptor binding, functional activity, and physiological effects.

In Vitro Assay: Radioligand Binding

Causality: This assay is foundational for determining the affinity (Ki) and selectivity of a test compound for specific receptor subtypes.[15] It utilizes a radiolabeled ligand with known high affinity for the target receptor. The test compound's ability to displace the radioligand is measured, which allows for the calculation of its binding affinity.

Self-Validating System: The protocol includes conditions for total binding (radioligand only), non-specific binding (radioligand + a high concentration of an unlabeled competitor to saturate all specific sites), and specific binding (Total - Non-specific). A successful assay shows high specific binding relative to non-specific binding.

Step-by-Step Protocol (General):

-

Preparation: Prepare cell membranes from a cell line stably expressing the human opioid receptor of interest (e.g., MOR, KOR, or DOR).[16]

-

Incubation: In assay tubes, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the test compound (nalorphine).[17]

-

Equilibrium: Incubate the mixture at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 60-120 minutes) to allow binding to reach equilibrium.[17]

-

Separation: Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: Wash the filters to remove residual unbound ligand and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 (the concentration of test compound that displaces 50% of the specific binding), from which the Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Assay: [³⁵S]GTPγS Functional Assay

Causality: This functional assay measures the direct consequence of GPCR activation: the exchange of GDP for GTP on the Gα subunit.[18][19] It uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation by an agonist. This allows for the quantification of a compound's potency (EC50) and efficacy (Emax) as an agonist.[20] Antagonists are tested for their ability to inhibit agonist-stimulated binding.

Self-Validating System: The protocol relies on key controls: basal binding (no agonist), agonist-stimulated binding (positive control), and non-specific binding (in the presence of excess unlabeled GTPγS). An antagonist should not stimulate binding on its own but should reduce the agonist-stimulated signal in a concentration-dependent manner.

Step-by-Step Protocol (General):

-

Preparation: Prepare cell membranes from a cell line expressing the opioid receptor of interest.

-

Incubation Mixture: Prepare an assay buffer containing MgCl₂, NaCl, GDP, and the cell membranes.[21]

-

Reaction: To the mixture, add [³⁵S]GTPγS and varying concentrations of the test compound (nalorphine). To test for antagonism, add a fixed concentration of a known agonist (e.g., DAMGO for MOR) along with the test compound.[21][22]

-

Equilibrium: Incubate at a controlled temperature (e.g., 25-30°C) for 60 minutes.[21]

-

Separation & Quantification: Terminate the reaction by rapid filtration over glass fiber filters and quantify the bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: For agonist activity, plot the stimulated binding against the log concentration of nalorphine to determine EC50 and Emax. For antagonist activity, plot the inhibition of agonist-stimulated binding to determine the IC50, from which an antagonist constant (Kb) can be derived.

Conclusion: A Legacy in Opioid Pharmacology

N-allylnormorphine (nalorphine) is a compound of immense historical and scientific importance. While its clinical use has ceased due to a challenging side-effect profile, its role in pharmacology remains profound.[1][23] The investigation of nalorphine's mixed agonist-antagonist properties was a critical step in differentiating the opioid receptor subtypes and understanding that a single ligand could exert opposing actions at different receptors.[8][24] This principle of functional selectivity is a major focus of modern drug development, particularly in the quest for safer opioid analgesics that separate pain relief from dangerous side effects like respiratory depression and addiction.[8] Nalorphine, therefore, serves as a foundational case study and an essential reference point for any researcher in the field of opioid pharmacology.

References

- Pharmacology of Nalorphine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025).

- Collier, W. A. R. (n.d.). Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future.

-

Nalorphine | C19H21NO3. (n.d.). PubChem, NIH. Available at: [Link]

-

Nalorphine. (n.d.). Wikipedia. Available at: [Link]

-

What is the mechanism of Nalorphine Hydrobromide? (2024). Patsnap Synapse. Available at: [Link]

-

In vitro opioid receptor assays. (2011). PubMed. Available at: [Link]

- Nalorphine. (n.d.). Source not specified.

-

Narcotic Antagonists: Nalorphine hydrochloride, Levallorphan tartrate, Naloxone hydrochloride. (n.d.). Pharmaguideline. Available at: [Link]

-

4.4. [35S]GTPγS Binding Assays for Opioid Receptors. (n.d.). Bio-protocol. Available at: [Link]

-

What are the side effects of Nalorphine Hydrobromide? (2024). Patsnap Synapse. Available at: [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. (n.d.). ACS Publications. Available at: [Link]

-

Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. (n.d.). Frontiers. Available at: [Link]

-

What is Nalorphine Hydrobromide used for? (2024). Patsnap Synapse. Available at: [Link]

-

The Birth of Naloxone: An Intellectual History of an Ambivalent Opioid. (2021). Cambridge Quarterly of Healthcare Ethics. Available at: [Link]

-

nalorphine. (n.d.). Drug Central. Available at: [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor. (2018). eLife. Available at: [Link]

-

Historical perspective on the chemistry and development of naltrexone. (n.d.). PubMed. Available at: [Link]

-

GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. (n.d.). PMC. Available at: [Link]

-

Analgesic effectiveness of the narcotic agonist-antagonists. (n.d.). PMC, NIH. Available at: [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (n.d.). PMC, PubMed Central. Available at: [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). PubMed. Available at: [Link]

-

Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed Central. Available at: [Link]

-

Nalbuphine. (n.d.). PubMed. Available at: [Link]

-

mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay. (n.d.). Source not specified. Available at: [Link]

-

Clinical Pharmacokinetics of Narcotic Agonist-Antagonist Drugs. (1980). Semantic Scholar. Available at: [Link]

-

Nalbuphine: an autoradiographic opioid receptor binding profile in the central nervous system of an agonist/antagonist analgesic. (n.d.). PubMed. Available at: [Link]

-

Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo. Available at: [Link]

-

σ1 Receptor Modulation of G-Protein-Coupled Receptor Signaling: Potentiation of Opioid Transduction Independent from Receptor Binding. (n.d.). PMC, PubMed Central. Available at: [Link]

-

Historical introduction and review of chemistry. (n.d.). PubMed. Available at: [Link]

-

Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. (n.d.). Enzymlogic. Available at: [Link]

-

Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. (n.d.). ClinPGx. Available at: [Link]

-

Opioid Pharmacokinetics. (n.d.). Palliative Care Network of Wisconsin. Available at: [Link]

-

What are Opioid receptors; mu/kappa/delta modulators and how do they work? (2024). Source not specified. Available at: [Link]

-

Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors. (n.d.). PMC, PubMed Central. Available at: [Link]

-

Biased ligands at opioid receptors: Current status and future directions. (n.d.). PMC. Available at: [Link]

-

Pharmacokinetics (ADME). (n.d.). ATrain Education. Available at: [Link]

-

Mu Receptors. (2024). StatPearls, NCBI Bookshelf. Available at: [Link]

-

Opioid Receptors: Definition, Types, Functions, and Examples. (2023). Healthline. Available at: [Link]

-

Physiology, Opioid Receptor. (n.d.). StatPearls, NCBI Bookshelf. Available at: [Link]

-

IBNtxA. (n.d.). Wikipedia. Available at: [Link]

-